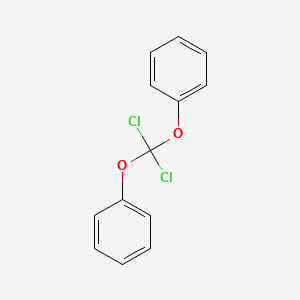

Diclorodifenoximetano

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to dichlorodiphenoxymethane can involve the use of dichloromethane as a reagent. For instance, dichloromethane serves as an electrophilic carbene equivalent, adding to an enamine double bond in the presence of TiCl4-Mg, which can tolerate other alkene moieties in the enamine partner . Additionally, dichloromethanesulfonylethene, a derivative of dichloromethane, can be prepared by oxidation followed by dehydrochlorination and used in tandem Diels-Alder/Ramberg-Bäcklund reactions .

Molecular Structure Analysis

While the molecular structure of dichlorodiphenoxymethane is not discussed, the structure of related dichloromethane compounds has been studied. For example, the dichloromethane disolvate of 4,4'-(azinodimethylene)dipyridinium chloranilate forms one-dimensional hydrogen-bonded molecular tapes, with both cations and anions lying across centers of inversion . The structure of trans-di-iodobis(tri-o-tolylphosphine)platinum(II)–dichloromethane has been solved, revealing a disordered dichloromethane over three sites around a crystallographic two-fold axis .

Chemical Reactions Analysis

Dichloromethane can participate in various chemical reactions. As mentioned earlier, it can act as an electrophilic carbene equivalent in enamine cyclopropanation . It is also involved in the synthesis of new reagents for tandem Diels-Alder/Ramberg-Bäcklund reactions . Moreover, certain dichlorinated alkanes, which are structurally similar to dichlorodiphenoxymethane, can be dehalogenated by specific bacteria, such as Desulfitobacterium dichloroeliminans strain DCA1, which converts them into completely dechlorinated end products .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorodiphenoxymethane are not directly provided, but the properties of dichloromethane can be inferred. Dichloromethane is a volatile, colorless liquid with a sweet aroma and is used as a solvent due to its non-polarity and ability to dissolve a wide range of compounds. The electron diffraction study of 1,2-dichloroethane, a compound similar to dichlorodiphenoxymethane, shows that it exists predominantly in the trans-form with a significant amount of the gauche-isomer present at room temperature .

Aplicaciones Científicas De Investigación

(C6H5O)2CCl2 (C_6H_5O)2CCl_2 (C6H5O)2CCl2

, es un derivado mixto del ácido ortocarbónico y tiene diversas aplicaciones en la investigación científica. A continuación se presenta un análisis exhaustivo de seis aplicaciones únicas, cada una detallada en su propia sección.Síntesis de ortocarbonatos espirocíclicos

El diclorodifenoximetano sirve como material de partida para la síntesis de ortocarbonatos espirocíclicos {_svg_1}. Estos compuestos son de interés debido a sus posibles aplicaciones en la creación de polímeros con propiedades únicas, como alta estabilidad térmica y resistencia a los solventes.

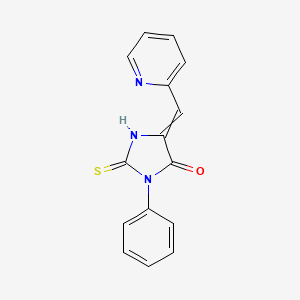

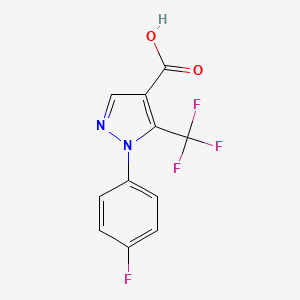

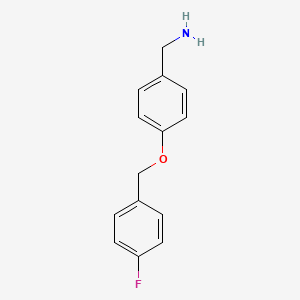

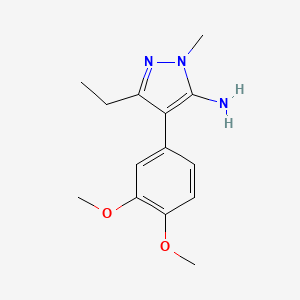

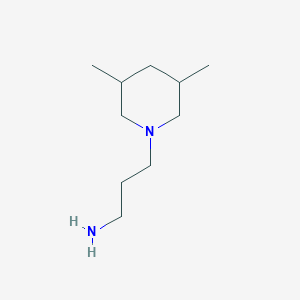

Preparación de inhibidores de LIM-Kinasa 2

Los investigadores han utilizado el this compound en la preparación de inhibidores de LIM-Kinasa 2 . Estos inhibidores son significativos en el estudio de la hipertensión ocular y podrían conducir a nuevos tratamientos para afecciones como el glaucoma.

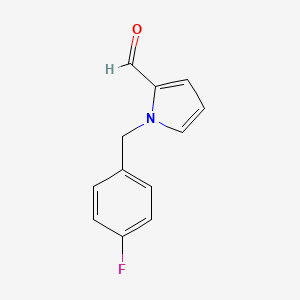

Reacciones de ciclocondensación

El compuesto es un reactivo en reacciones de ciclocondensación con aminofenoles y aminas . La ciclocondensación es un paso clave en la síntesis de varios compuestos heterocíclicos, que son cruciales en los productos farmacéuticos y agroquímicos.

Estudios cristalográficos

El this compound se ha estudiado mediante cristalografía de rayos X de monocristal para comprender su estructura molecular . Los conocimientos obtenidos de tales estudios pueden informar el diseño de nuevos materiales y fármacos.

Investigación en ciencia de materiales

En la ciencia de materiales, las propiedades del this compound se exploran para desarrollar nuevos materiales. Sus peculiaridades estructurales, como la simetría molecular cercana a C2v, son de particular interés .

Síntesis química

Este compuesto también se utiliza en procesos de síntesis química más amplios como reactivo debido a su grupo diclorometilo reactivo, que puede participar en diversas transformaciones orgánicas .

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by Dichlorodiphenoxymethane are currently unknown . Understanding the biochemical pathways influenced by a compound is crucial for predicting its effects on the organism. This requires detailed studies involving bioinformatics approaches, machine learning techniques, and high-throughput data analysis .

Result of Action

It has been used as a reactant for the cyclocondensation of aminophenols and amines, and in the preparation of lim-kinase 2 inhibitors for the treatment of ocular hypertension .

Safety and Hazards

Propiedades

IUPAC Name |

[dichloro(phenoxy)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2/c14-13(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIUSKXXXZSVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(OC2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408505 | |

| Record name | Dichlorodiphenoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4885-03-4 | |

| Record name | Dichlorodiphenoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodiphenoxymethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

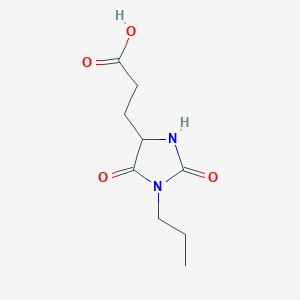

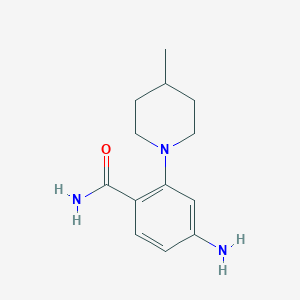

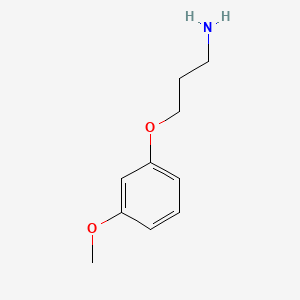

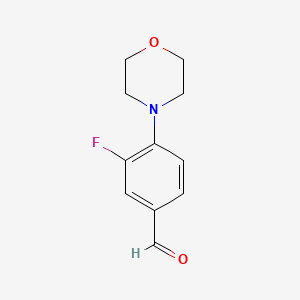

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)

![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)